molecular formula C16H18N2O7S2 B10762681 Sulbenicillin CAS No. 58569-36-1

Sulbenicillin

Cat. No.: B10762681
CAS No.: 58569-36-1
M. Wt: 414.5 g/mol
InChI Key: JETQIUPBHQNHNZ-OAYJICASSA-N
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Description

Sulbenicillin is a penicillin antibiotic, notable for its combination use with dibekacin. It belongs to the beta-lactam class of antibacterial compounds, which are crucial in primary healthcare for their potent bactericidal properties and wide distribution. This compound is particularly effective against a broad spectrum of bacteria, making it a valuable tool in the treatment of various infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sulbenicillin involves several key steps:

    Sulfonation: This step introduces a sulfonic acid group into the molecule.

    Hydrolysis: The sulfonated intermediate undergoes hydrolysis to form the desired sulfonic acid derivative.

    Crystallization: The product is then crystallized to purify it.

    Ion-Exchange: This step involves exchanging ions to obtain the desired this compound salt.

    Acidylation: The sulfonic acid derivative is then acylated to introduce the acyl group.

    Condensation: Finally, the acylated intermediate undergoes condensation to form this compound

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: Sulbenicillin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Sulbenicillin has a wide range of scientific research applications, including:

Mechanism of Action

Sulbenicillin exerts its effects by inhibiting bacterial cell wall synthesis. It does this by binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately to cell lysis and death. The beta-lactam ring in this compound is crucial for its binding to PBPs and its antibacterial activity .

Comparison with Similar Compounds

Sulbenicillin is unique among beta-lactam antibiotics due to its broad spectrum of activity and its stability against beta-lactamase enzymes produced by some bacteria. Similar compounds include:

This compound’s unique combination of broad-spectrum activity and stability makes it a valuable tool in the treatment of bacterial infections, particularly those caused by resistant strains .

Properties

CAS No.

58569-36-1

Molecular Formula

C16H18N2O7S2

Molecular Weight

414.5 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10?,11+,14-/m1/s1

InChI Key

JETQIUPBHQNHNZ-OAYJICASSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C

Origin of Product

United States

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